molecular formula C22H30N2O7S B296437 N-butyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide

N-butyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide

Cat. No.: B296437
M. Wt: 466.5 g/mol
InChI Key: ZKUFBMQZTQVBMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide, also known as BDA-366, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the family of sulfonamide-based drugs and has shown promising results in various studies.

Scientific Research Applications

N-butyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide has been studied for its potential use in various scientific research applications. One of the main areas of interest is its use as a potential anticancer agent. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of various cancer cell lines.
This compound has also been studied for its potential use in treating inflammation and pain. Studies have shown that this compound can inhibit the production of inflammatory cytokines and reduce pain in animal models.

Mechanism of Action

The mechanism of action of N-butyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and inflammation. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression and cell proliferation. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, inhibit the growth of cancer cell lines, reduce inflammation, and reduce pain. This compound has also been shown to have a low toxicity profile in animal studies.

Advantages and Limitations for Lab Experiments

N-butyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and has a high purity. It has also been shown to have a low toxicity profile in animal studies. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of N-butyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine its efficacy and safety in human clinical trials. Another area of interest is its potential use in treating inflammation and pain. Further studies are needed to determine its effectiveness in animal models and its safety profile. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in other scientific research applications.

Synthesis Methods

The synthesis of N-butyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide involves the reaction between 3,4-dimethoxybenzenesulfonyl chloride and 2,5-dimethoxyaniline in the presence of a base. The resulting product is then reacted with N-butylacetamide to obtain this compound. This synthesis method has been optimized to produce high yields and purity of the compound.

Properties

Molecular Formula

C22H30N2O7S

Molecular Weight

466.5 g/mol

IUPAC Name

N-butyl-2-(N-(3,4-dimethoxyphenyl)sulfonyl-2,5-dimethoxyanilino)acetamide

InChI

InChI=1S/C22H30N2O7S/c1-6-7-12-23-22(25)15-24(18-13-16(28-2)8-10-19(18)29-3)32(26,27)17-9-11-20(30-4)21(14-17)31-5/h8-11,13-14H,6-7,12,15H2,1-5H3,(H,23,25)

InChI Key

ZKUFBMQZTQVBMQ-UHFFFAOYSA-N

SMILES

CCCCNC(=O)CN(C1=C(C=CC(=C1)OC)OC)S(=O)(=O)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CCCCNC(=O)CN(C1=C(C=CC(=C1)OC)OC)S(=O)(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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